molecular formula C11H14N2O B15070681 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone

Cat. No.: B15070681
M. Wt: 190.24 g/mol
InChI Key: BZXZCWJRUHWKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone is a chemical compound with a complex structure that includes a naphthyridine ring system

Preparation Methods

The synthesis of 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may include optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and the use of catalysts.

Chemical Reactions Analysis

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or nucleophiles.

Scientific Research Applications

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(7-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone can be compared with other similar compounds, such as:

    7-Methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylic acid tert-butyl ester: This compound shares a similar naphthyridine ring system but differs in its functional groups and overall structure.

    tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Another related compound with a similar core structure but different substituents.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(7-methyl-3,4-dihydro-2H-1,8-naphthyridin-1-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-8-5-6-10-4-3-7-13(9(2)14)11(10)12-8/h5-6H,3-4,7H2,1-2H3

InChI Key

BZXZCWJRUHWKHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCCN2C(=O)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.